threo-Hydroxy Bupropion HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

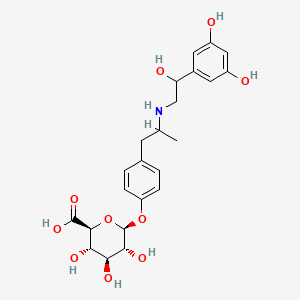

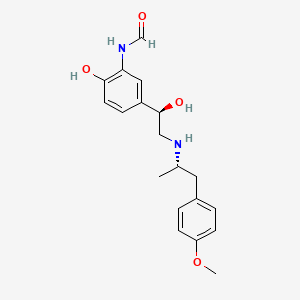

Threo-Hydroxy Bupropion Hydrochloride: is a substituted amphetamine derivative and a major active metabolite of the antidepressant drug bupropion. It is specifically a β-hydroxyamphetamine and exists as a racemic mixture of two stereoisomers: (1R,2R)-threo-hydroxy bupropion and (1S,2S)-threo-hydroxy bupropion . Bupropion is known for its role as a norepinephrine-dopamine reuptake inhibitor and a nicotinic acetylcholine receptor negative allosteric modulator .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Threo-Hydroxy Bupropion Hydrochloride can be synthesized from bupropion via the reduction of the ketone group by enzymes such as 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases .

Industrial Production Methods: The industrial production of threo-hydroxy bupropion hydrochloride involves the use of specific enzymes to catalyze the reduction of bupropion. The process is optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Threo-Hydroxy Bupropion Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form threo-4’-hydroxy-hydrobupropion.

Reduction: It is formed from bupropion via reduction reactions.

Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include cytochrome P450 enzymes such as CYP2B6 and CYP2C19.

Reduction: Carbonyl reductases and aldo-keto reductases are commonly used for reduction reactions.

Major Products:

Aplicaciones Científicas De Investigación

Threo-Hydroxy Bupropion Hydrochloride has several scientific research applications, including:

Mecanismo De Acción

Threo-Hydroxy Bupropion Hydrochloride exerts its effects by weakly inhibiting the reuptake of norepinephrine, dopamine, and serotonin . It also inhibits α3β4 nicotinic acetylcholine receptors . These actions contribute to its pharmacological effects, including its role in the treatment of depression and smoking cessation .

Comparación Con Compuestos Similares

Hydroxy Bupropion: Another major metabolite of bupropion, known for its similar pharmacological effects.

Erythrohydrobupropion: A metabolite of bupropion that circulates at similar concentrations as bupropion during therapy.

Uniqueness: Threo-Hydroxy Bupropion Hydrochloride is unique due to its specific stereoisomeric form and its distinct pharmacological profile. It circulates at higher concentrations than bupropion during therapy, contributing significantly to the overall pharmacological effects of bupropion .

Propiedades

Número CAS |

357637-18-4 |

|---|---|

Fórmula molecular |

C13H21Cl2NO |

Peso molecular |

278.22 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.